molecular formula C14H16N2OS2 B4642465 3-ethyl-2-(prop-2-en-1-ylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one

3-ethyl-2-(prop-2-en-1-ylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one

Cat. No.: B4642465
M. Wt: 292.4 g/mol
InChI Key: IPWPJXMMVOULIG-UHFFFAOYSA-N
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Description

3-ethyl-2-(prop-2-en-1-ylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one is a complex heterocyclic compound that features a unique fusion of cyclopentane, thiophene, and pyrimidine rings

Properties

IUPAC Name

11-ethyl-10-prop-2-enylsulfanyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2OS2/c1-3-8-18-14-15-12-11(13(17)16(14)4-2)9-6-5-7-10(9)19-12/h3H,1,4-8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPWPJXMMVOULIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N=C1SCC=C)SC3=C2CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701331782
Record name 11-ethyl-10-prop-2-enylsulfanyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701331782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200357
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

356587-50-3
Record name 11-ethyl-10-prop-2-enylsulfanyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701331782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-2-(prop-2-en-1-ylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-(prop-2-en-1-ylsulfanyl)thieno[2,3-d]pyrimidin-4(3H)-one with various reagents under specific conditions. For example, the reaction with 4-methoxyphenyltellurium trichloride in glacial acetic acid at room temperature for 20 hours or in tetrahydrofuran (THF) under reflux for 8 hours can yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the laboratory synthesis to industrial levels.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-2-(prop-2-en-1-ylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include angularly fused polycyclic structures and substituted derivatives of the original compound .

Scientific Research Applications

3-ethyl-2-(prop-2-en-1-ylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.

    Materials Science: Its polycyclic structure can be explored for applications in organic electronics and materials with unique electronic properties.

    Biological Studies: The compound can be used as a probe to study various biological processes due to its ability to interact with different biomolecules.

Mechanism of Action

The mechanism of action of 3-ethyl-2-(prop-2-en-1-ylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound’s structure allows it to participate in various biochemical pathways, potentially inhibiting or activating certain enzymes or receptors. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-ethyl-2-(prop-2-en-1-ylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one lies in its fused polycyclic structure, which imparts distinct chemical reactivity and potential biological activities. Its ability to undergo electrophilic cyclization and form complex polycyclic structures sets it apart from other similar compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-ethyl-2-(prop-2-en-1-ylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
Reactant of Route 2
3-ethyl-2-(prop-2-en-1-ylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one

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